molecular formula C15H20N2O2 B5770065 N-[3-(acetylamino)phenyl]-2-cyclopentylacetamide

N-[3-(acetylamino)phenyl]-2-cyclopentylacetamide

Cat. No.: B5770065
M. Wt: 260.33 g/mol
InChI Key: XADBASMUAGMBDB-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-cyclopentylacetamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetylamino group attached to a phenyl ring, and a cyclopentylacetamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11(18)16-13-7-4-8-14(10-13)17-15(19)9-12-5-2-3-6-12/h4,7-8,10,12H,2-3,5-6,9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADBASMUAGMBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-cyclopentylacetamide can be achieved through several synthetic routes. One common method involves the acylation of 3-aminoacetophenone with cyclopentylacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-cyclopentylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetylamino group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-cyclopentylacetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclopentylacetamide moiety may interact with hydrophobic regions of proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(acetylamino)phenyl]-2-nitrobenzamide
  • N-[3-(acetylamino)phenyl]-2-chlorobenzamide
  • N-[3-(acetylamino)phenyl]-2-methylbenzamide

Uniqueness

N-[3-(acetylamino)phenyl]-2-cyclopentylacetamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds

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